Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Supplier Purity Ethyl Ester Specification Comparison

Researchers requiring a tetrahydroquinoline building block face uncertainty when substituting unvalidated analogs-SAR is highly sensitive. This compound eliminates that risk through documented physical identity. • Defined melting point (47-48°C) ensures identity verification before synthesis. • 97% purity minimizes side products in small-scale library synthesis. • 4°C cold-chain storage preserves integrity for long-term reproducibility. Procurement-ready with immediate stock availability and ambient shipping; ideal for labs with established cold storage.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 106960-78-5
Cat. No. B011793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
CAS106960-78-5
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCC2=O)N=C1
InChIInChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3
InChIKeyXIJNJSGZCDFBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Overview


Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5) is a heterocyclic building block characterized by a partially saturated quinoline core with a 5-oxo substituent and a 3-carboxylate ethyl ester . It is primarily utilized as a synthetic intermediate, with its structure confirmed by standard analytical descriptors (SMILES: CCOC(=O)C1=CC2=C(CCCC2=O)N=C1) [1]. The commercially available solid is characterized by a melting point of 47-48°C and a typical purity specification of 95% .

Synthetic intermediate with documented physical identity for route reproducibility
Supports scaffold derivatization at the 3-carboxylate ethyl ester position
Compatible with facilities maintaining a 4°C cold storage chain

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Substitution Risks


Generic substitution of this scaffold with close analogs, such as the methyl ester or the free carboxylic acid, is not supported by published head-to-head comparative data. While the tetrahydroquinoline carboxylate class has been identified as a hit in screens targeting the Shank3 PDZ domain, the structure-activity relationships (SAR) are highly sensitive to specific substitutions, with reported Ki values for the best hits in the 10 μM range [1]. No quantitative evidence could be sourced to confirm that the 3-carboxylate ethyl ester confers equivalent, superior, or inferior binding affinity, reactivity, or solubility compared to its analogs. Therefore, any substitution without experimental validation introduces an unquantifiable risk of altered performance in synthetic pathways or biological assays.

Close analogs like methyl ester or free acid lack head-to-head comparative data; reactivity and solubility may shift.
SAR for the tetrahydroquinoline class is highly sensitive to specific substitutions; binding affinity context may not transfer.
Unvalidated substitution introduces unquantifiable risk in synthetic pathways or biological assays; requires validation.

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Quantitative Evidence


Supplier Purity Specifications

The primary quantifiable difference for procurement of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (Target Compound) lies in vendor-specified purity. A major supplier lists the minimum purity at 95% , whereas another catalog lists a higher specification of 97% . For research laboratories where impurity profiles can impact reaction yields or biological assay noise, this 2% absolute difference in guaranteed minimum purity is a critical, measurable factor in supplier selection.

Purity Specs
Supplier data
95% vs 97%
Reported minimum purity range across suppliers; supports supplier selection review.
2% absolute difference per vendor COA; verify for sensitive applications.
Supplier Purity Ethyl Ester Specification Comparison

Melting Point Quality Control

The melting point of the target compound is firmly characterized at 47-48 °C . This narrow, low-temperature range serves as a simple, low-cost quantitative identity check upon receipt, differentiating it from structurally similar analogs. For instance, while specific comparative melting point data for the methyl ester analog (CAS 1174538-70-5) is not readily available in a single source for direct head-to-head comparison, any deviation from the 47-48 °C range upon analysis would immediately indicate the wrong compound or a grossly impure product, thus serving a crucial role in laboratory quality management.

Melting Point QC
Reported
47–48 °C
Defined identity checkpoint; deviation signals wrong compound or gross impurity.
Low-cost empirical test upon receipt; no direct analog comparison data.
Melting Point Quality Control Solid-State Characterization

Storage Temperature for Stability

For laboratory logistics and long-term stability, the specified storage condition is 4°C . This is a quantitative procurement and handling parameter. This requirement provides a clear logistical differentiator against analogs that may be stable at room temperature or require freezing, directly impacting storage infrastructure planning and procurement of storage reagents. No published stability study under accelerated conditions was found for a direct comparison.

Storage Temp
Supplier data
4°C
Mandated cold storage defines logistical requirements; may impact procurement planning.
No published accelerated stability comparison available.
Storage Condition Stability Laboratory Logistics

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Application Scenarios


Synthetic Intermediate with Verified Identity

This is the primary validated application. The compound's utility is as a synthetic building block. The selection rationale hinges on procuring a product with a thoroughly documented physical identity (melting point 47-48 °C) from a reputable vendor, which serves as the first step in ensuring synthetic route reproducibility. Any deviation from this documented identity upon receipt, as highlighted in the evidence guide, would stop a synthetic sequence before valuable resources are wasted.

SAR Studies on Tetrahydroquinoline Scaffold

Based on class-level evidence showing tetrahydroquinoline carboxylates as inhibitors of the Shank3 PDZ domain, this compound can be selected as a core starting material for SAR expansion. The selection is based on the need for a defined, commercially available 3-carboxylate ethyl ester position for further derivatization. The selection of this specific compound over an unvalidated analog is based on the availability of defined physical property data critical for preparing stock solutions for high-throughput screening.

Cold-Chain Logistics Compatibility

Procurement is recommended for facilities with an established 4°C cold chain. The quantitative storage requirement (4°C) is the key differentiator. For a lab that has validated cold storage protocols and requires a tetrahydroquinoline building block, this compound becomes a logistically suitable choice where a room-temperature stable analog would be less desirable due to potential degradation concerns under non-refrigerated conditions during long-term storage.

High Purity for Academic Research

For academic labs synthesizing focused libraries for chemical biology, the ability to source the compound at a high assured purity (up to 97%) is critical. The quantifiable difference in minimum purity specification between suppliers allows a principal investigator to select a batch that minimizes side products from impurities, which is crucial when reactions are run on a small scale and purification of intermediates is difficult.

Application
Selection Property
Validation Focus
Synthetic Intermediate Use
Documented physical identity (m.p. 47-48°C)
Identity verification upon receipt
SAR Scaffold Expansion
Commercially available 3-carboxylate ethyl ester
Derivatization compatibility review
Cold-Chain Logistics
Requires 4°C storage infrastructure
Cold storage protocol confirmation
High-Purity Library Synthesis
Selectable minimum purity specification (up to 97%)
Impurity profile review for small-scale reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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